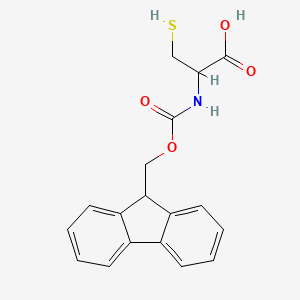

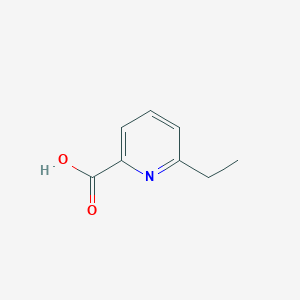

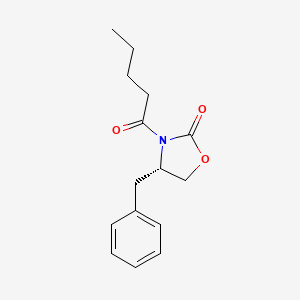

![molecular formula C12H23NO3 B1339091 叔丁基[2-环丁基-1-(羟甲基)乙基]氨基甲酸酯 CAS No. 816429-99-9](/img/structure/B1339091.png)

叔丁基[2-环丁基-1-(羟甲基)乙基]氨基甲酸酯

描述

Enantioselective Synthesis and Molecular Structure

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a critical process for creating potent CCR2 antagonists. The synthesis involves a key iodolactamization step that yields a highly functionalized intermediate, which is further transformed in a single-pot reaction for increased efficiency .

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is achieved through lipase-catalyzed transesterification. This process, utilizing Candida antarctica lipase B (CAL-B), results in optically pure enantiomers. These enantiomers can be further transformed into corresponding aminophenylethanols, which are valuable in the synthesis of chiral organoselenanes and organotelluranes .

Chemical Reactions and Building Blocks

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc) nitrone equivalents in reactions with organometallics, leading to N-(Boc)hydroxylamines. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as building blocks in organic synthesis .

Kinetic Resolution for Asymmetric Synthesis

The parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates is used for the asymmetric synthesis of cispentacin and transpentacin derivatives. This process achieves high yields and excellent diastereomeric and enantiomeric excesses, demonstrating the potential for creating differentially protected derivatives .

Source of the MeNHCH2− Synthon

O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with various electrophiles to yield functionalized carbamates. These compounds can be hydrolyzed to afford 1,2-aminoalcohols, indicating the versatility of this carbamate as a source of the MeNHCH2− synthon .

Asymmetric Aldol Routes to Carbamates

The asymmetric syn- and anti-aldol reactions are employed to synthesize tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates. These building blocks are crucial for the development of novel protease inhibitors, with the potential to convert them into potent β-secretase inhibitors .

Layered Structures from Hydrogen Bonds

The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures created from X—H···O (X = N,O) hydrogen bonds. Despite variations in substituents, these compounds show consistent intermolecular hydrogen-bond connectivity .

Synthesis of Natural Product Intermediates

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, is achieved through a multi-step process starting from L-Serine. This synthesis demonstrates the compound's relevance in medicinal chemistry .

Photochemical Ring Contraction

tert-Butyl N-(1-ethoxycyclopropyl)carbamate is produced through a photochemical ring contraction of 2-ethoxypyrrolin-5-ones. This process involves intermediates such as the silver salt of succinimide and showcases a variety of chemical reactions including alkylation and carbonylation .

Enantiopure N-Protected β-Hydroxyvaline

The synthetic intermediate of enantiopure N-protected β-hydroxyvaline, (2R)-2-[N-(tert-butoxycarbonyl)amino]-3-methylbutane-1,3-diol, is crystallized from an ethyl acetate solution. The urethane linkage in this compound is a cis conformer, and the molecules form dimers linked by N—H⋯O=C hydrogen bonds, which are further connected by O—H⋯O hydrogen bonds10.

科学研究应用

核苷酸类似物的合成叔丁基[2-环丁基-1-(羟甲基)乙基]氨基甲酸酯在手性选择性合成2'-脱氧核糖核苷酸的环戊类似物中起着关键作用,这对核酸领域的研究至关重要(Ober, Marsch, Harms, & Carell, 2004)。

抗心律失常和降压药物的开发叔丁基[2-环丁基-1-(羟甲基)乙基]氨基甲酸酯衍生物已被合成并评估其潜在的抗心律失常和降压特性,表明其在心血管药物研究中的重要性(Chalina, Chakarova, & Staneva, 1998)。

癌症药物合成中间体该化合物是合成类似杀虫剂Thiacloprid和Imidacloprid的螺环丙基类似物的关键中间体,这些类似物也被探索其作为癌症药物的潜力(Brackmann et al., 2005)。

色谱应用在色谱分离中,叔丁基[2-环丁基-1-(羟甲基)乙基]氨基甲酸酯衍生物被用作环糊精修饰移动相中的共同修饰剂,显著影响各种化合物的保留时间(Husain, Christian, & Warner, 1995)。

酶动力学分辨该化合物通过脂肪酶催化的酯交换进行酶动力学分辨,导致光学纯对映体的产生,在不对称合成中至关重要(Piovan, Pasquini, & Andrade, 2011)。

天然产物类似物的合成它作为合成天然产物类似物如jaspin B的中间体,展示了其在探索针对各种人类癌症细胞系的细胞毒剂的重要性(Tang et al., 2014)。

CO2固定应用该化合物参与不饱和胺的环化大气CO2固定,导致环状氨基甲酸酯的形成,表明其在环境化学中的作用(Takeda, Okumura, Tone, Sasaki, & Minakata, 2012)。

属性

IUPAC Name |

tert-butyl N-(1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOAQZEBASQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466550 | |

| Record name | tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate | |

CAS RN |

816429-99-9 | |

| Record name | 1,1-Dimethylethyl N-[2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816429-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [2-cyclobutyl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。